

Isochromophilone IX: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Isochromophilone IX

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Abstract

Isochromophilone IX is a naturally occurring azaphilone, a class of fungal polyketides known for their diverse biological activities. First isolated from a *Penicillium* species, this compound is unique due to the presence of a γ -aminobutyric acid (GABA) moiety, a feature that distinguishes it from many other members of this structural class.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for **Isochromophilone IX**. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical Structure and Physicochemical Properties

Isochromophilone IX belongs to the family of azaphilones, which are characterized by a highly oxygenated pyranoquinone bicyclic core. The structure of **Isochromophilone IX** was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^{[1][2]}

Table 1: Physicochemical Properties of **Isochromophilone IX**

Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₀ ClNO ₅	Original Publication
Molecular Weight	463.96 g/mol	Original Publication
Appearance	Yellow solid	Original Publication
Optical Rotation	Specific rotation has the same sign as Isochromophilone VI	[2]
Solubility	Soluble in methanol, ethyl acetate	Inferred from isolation protocols

Table 2: Spectroscopic Data for **Isochromophilone IX**

While the original publication by Michael et al. (2003) contains the detailed spectroscopic data, the full text is not publicly available. The following represents a general compilation of expected spectroscopic characteristics for azaphilones of this type.

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to olefinic protons, methine protons, methylene groups, and methyl groups. The presence of the GABA moiety would be indicated by characteristic signals for its methylene and amino groups.
¹³ C NMR	Resonances for carbonyl carbons, olefinic carbons, and aliphatic carbons. The carbon signals would be consistent with the azaphilone core and the attached side chains.
Mass Spectrometry (ESI-MS)	A molecular ion peak [M+H] ⁺ or [M+Na] ⁺ corresponding to the calculated molecular weight. Fragmentation patterns would likely show losses of the side chains and parts of the core structure.

Biological Activity

Isochromophilone IX has demonstrated notable biological activity, particularly as an antimicrobial agent.

Table 3: Antimicrobial Activity of **Isochromophilone IX**

Organism	Activity	MIC (µg/mL)	Reference
Staphylococcus aureus	Antibacterial	6.25	[3]
Xanthomonas axonopodis pv. citri	Antibacterial	6.25	[3]
Cochliobolus miyabeanus	Antifungal	3.125	[3]
Ceratocystis paradoxa	Antifungal	3.125	[3]

Mechanism of Action (Proposed)

While the specific signaling pathways modulated by **Isochromophilone IX** have not been fully elucidated, related azaphilone compounds have been shown to exhibit anti-inflammatory effects through the inhibition of the NF-κB and PI3K/Akt signaling pathways. This suggests a potential mechanism of action for **Isochromophilone IX** that warrants further investigation.

Experimental Protocols

The following are representative protocols for the isolation and biological evaluation of **Isochromophilone IX**, based on established methods for related compounds.

Isolation and Purification of Isochromophilone IX (Representative Protocol)

This protocol is a generalized procedure for the isolation of azaphilones from *Penicillium* species and may require optimization for **Isochromophilone IX**.

- Fungal Cultivation: A culture of *Penicillium* sp. is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-28°C for 14-21 days in stationary culture.
- Extraction: The culture broth is separated from the mycelia by filtration. The mycelia are extracted with ethyl acetate, and the culture filtrate is partitioned against ethyl acetate. The organic extracts are combined and concentrated under reduced pressure.
- Chromatographic Separation:
 - Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
 - ODS Column Chromatography: Fractions containing the target compound are further purified on an ODS (octadecylsilane) column using a methanol-water gradient.
 - Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).
- Structure Elucidation: The purified **Isochromophilone IX** is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

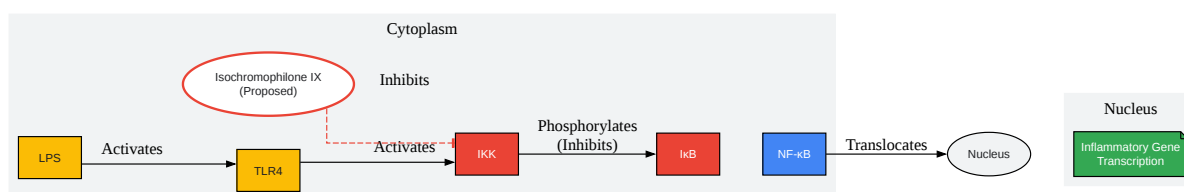
Antimicrobial Activity Assay (Microdilution Broth Method)

- Preparation of Inoculum: The test microorganism is cultured in a suitable broth medium to achieve a standardized cell density (e.g., 10⁵ CFU/mL).
- Serial Dilution: **Isochromophilone IX** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism.

- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Isochromophilone IX** that completely inhibits visible growth of the microorganism.

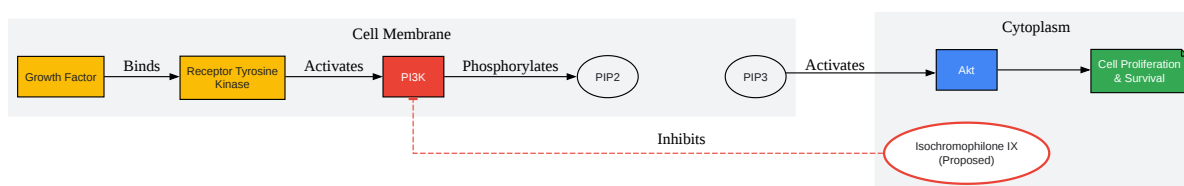
Visualizations

The following diagrams illustrate potential signaling pathways that may be modulated by **Isochromophilone IX**, based on the known activities of related azaphilone compounds.



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Caption: Proposed inhibition of the NF-κB signaling pathway by **Isochromophilone IX**.



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Caption: Proposed inhibition of the PI3K/Akt signaling pathway by **Isochromophilone IX**.

Conclusion

Isochromophilone IX is a promising natural product with demonstrated antimicrobial activity. Its unique chemical structure, featuring a GABA moiety, makes it a subject of interest for further chemical and biological investigation. The proposed mechanisms of action, through the potential inhibition of key inflammatory signaling pathways, suggest that **Isochromophilone IX** and its analogs may have therapeutic potential beyond their antimicrobial effects. This guide provides a foundational resource to aid in the ongoing research and development of this intriguing fungal metabolite.

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References

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